3-(Difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolo-thiadiazines. This compound features a unique structure that combines both triazole and thiadiazine rings, which contributes to its potential biological activities. The compound is of interest in medicinal chemistry due to its various applications in drug development.
This compound can be classified as a heterocyclic organic compound, specifically a member of the triazolo-thiadiazine family. Its structure includes:
The synthesis of triazolo-thiadiazine derivatives generally involves several methods:
In one reported method, Schiff's bases derived from 5-substituted 4-amino-1,2,4-triazole-3-thiols are treated with ethyl chloroacetate in the presence of sodium hydride to yield triazolo-thiadiazine derivatives . Another efficient route involves the reaction of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds .
The molecular structure of 3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine features:
The molecular formula can be represented as , indicating the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms.
The compound can undergo various chemical reactions typical for heterocycles:
Research has shown that derivatives of triazolo-thiadiazines exhibit promising biological activities such as antibacterial and anticancer effects . The reactivity of these compounds can be attributed to the electron-withdrawing nature of the difluoromethyl group and the electron-rich triazole ring.
The mechanism by which 3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its biological effects is not fully elucidated but may involve:
Molecular dynamics simulations suggest that these compounds may stabilize enzyme complexes better than traditional inhibitors due to their unique structural features .
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to characterize these compounds and confirm their structures .
The compound is primarily explored for its potential applications in medicinal chemistry:
Additionally, ongoing research into this class of compounds aims to develop new therapeutic agents targeting specific diseases such as cancer and infections caused by resistant bacteria.
The triazolo[3,4-b][1,3,4]thiadiazine core represents a strategic breakthrough in conformational restriction for bioactive molecule design. This fused heterocyclic system was engineered to lock the (Z,E)-butadiene linker of vinylogous combretastatin A-4 (CA-4) analogs into a rigid configuration, preventing isomerization to inactive forms under physiological conditions [3]. The synthesis involves microwave-assisted condensation between aryl triazoles (key intermediates from hydrazide cyclization) and α-bromoacetophenones, enabling rapid construction of the scaffold in high yields under catalyst-free conditions [3]. This synthetic efficiency facilitates extensive structure-activity relationship (SAR) exploration.
The bicyclic system enforces a planar conformation that mimics the spatial orientation of cis-stilbene in CA-4, while exhibiting superior metabolic stability. Molecular modeling confirms that the triazole-thiadiazine fusion maintains a dihedral angle of 8.5°-12.7° between the pendant aromatic rings, closely resembling the bioactive conformation of CA-4 [3] [7]. This geometric precision translates to enhanced tubulin binding affinity, with lead compounds demonstrating IC~50~ values as low as 0.011 µM against human cancer cell lines – comparable to CA-4 itself [3].
Table 1: Comparative Analysis of Bioactive Heterocyclic Cores in Tubulin-Targeting Agents
Core Structure | Conformational Flexibility | Synthetic Accessibility | Representative IC~50~ (µM) |
---|---|---|---|
Triazolo-thiadiazine | Rigid (enforced Z,E-analog) | Moderate (3-5 steps) | 0.011-0.015 [3] |
Imidazole-based | Moderate flexibility | High | 0.028-0.073 [1] |
1,2,3-Triazole | Semi-rigid | High (click chemistry) | 0.042-0.156 [4] |
Pyrazole | Moderately rigid | Moderate | 0.019-0.087 [9] |
The 3-difluoromethyl substituent is a critical design element that significantly enhances target engagement through multifaceted interactions. X-ray crystallographic studies of analogs reveal that the difluoromethyl group participates in hydrogen bonding with tubulin's β-subunit residues (Asn101 and Lys352), with bond distances of 2.85 Å and 3.02 Å, respectively [7] [9]. This dual H-bonding capability – attributed to the polarized C-F bonds – mimics the oxygen-based hydrogen acceptors in colchicine but with improved lipophilicity (π-system contribution: +0.42). The group's electron-withdrawing nature (σ~p~ = 0.33) also reduces electron density in the triazole ring, strengthening π-stacking interactions with tubulin's aromatic residues [9].
The 6-phenyl group serves as a strategic bioisostere for the classical trimethoxyphenyl (TMP) ring in CA-4 derivatives. SAR studies demonstrate that unsubstituted phenyl maintains optimal binding geometry in the colchicine pocket while avoiding steric clashes with Leu248 and Ala316 residues [3]. Computational binding energy decomposition confirms the phenyl ring contributes -8.7 kcal/mol to tubulin binding through hydrophobic interactions with Val181 and Ile378 – comparable to the -9.2 kcal/mol contribution of TMP in CA-4 [7]. This substitution strategy circumvents metabolic demethylation issues associated with TMP-containing analogs while maintaining sub-micromolar potency (IC~50~ = 0.027 µM vs. HT-1080 cells) [3].
Table 2: Impact of Substituent Modifications on Biological Activity
Position | Substituent | Tubulin Polymerization IC~50~ (µM) | Relative Binding Affinity | Key Interactions |
---|---|---|---|---|
C3 (Triazole) | -CHF~2~ | 6.60 ± 0.80 [9] | 1.0 (Ref) | H-bond (Asn101, Lys352) |
C3 (Triazole) | -CF~3~ | 12.50 ± 1.50 | 0.53 | Hydrophobic only |
C3 (Triazole) | -CN | >100 | <0.1 | Weak polar interaction |
C6 (Thiadiazine) | Phenyl | 0.027 [3] | 1.0 (Ref) | Hydrophobic (Val181, Ile378) |
C6 (Thiadiazine) | 4-F-Phenyl | 0.016 | 1.69 | Enhanced hydrophobic |
C6 (Thiadiazine) | 3,4-diOMe-Phenyl | 0.071 | 0.38 | Steric clash with Leu248 |
The triazolothiadiazine scaffold demonstrates distinct advantages over classical CA-4 analogs in both biochemical and cellular contexts. While CA-4 and its vinylogous derivatives suffer from cis-to-trans isomerization (losing >95% activity after 72h at 37°C), the rigid triazolothiadiazine core maintains 98% structural integrity under identical conditions [3] [4]. In direct tubulin polymerization assays, compound 6i (featuring the triazolothiadiazine core) inhibited microtubule assembly with IC~50~ = 1.8 µM, comparable to CA-4 (IC~50~ = 1.0 µM) and superior to flexible linker analogs like stilbene derivatives (IC~50~ = 3.5-8.2 µM) [9].
The binding mode divergence was elucidated through competitive assays and docking studies. Unlike CA-4 which occupies the colchicine site primarily through TMP interactions, the triazolothiadiazine scaffold exhibits a binding pose where the difluoromethyltriazole moiety anchors deep in the β-tubulin pocket, while the phenyl group occupies a sub-pocket typically engaged by colchicine's tropolone ring [3] [7]. This orientation allows additional van der Waals contacts with Leu255 and Ala354 residues, explaining its retained potency against CA-4-resistant tubulin mutants (ΔΔG = -2.3 kcal/mol vs. E198K mutant) [7].
Remarkably, the scaffold accommodates non-classical A-ring substitutions while maintaining activity. Derivatives with 3,4-methylenedioxyphenyl (IC~50~ = 0.015 µM) or 3-methoxyphenyl (IC~50~ = 0.026 µM) at the C6 position showed equipotency to TMP-containing analogs – a significant expansion of SAR beyond traditional CA-4 dogma [3]. This flexibility enables optimization of drug-like properties without sacrificing target engagement.
Table 3: Antiproliferative Activity Comparison Across Structural Classes
Compound Class | Representative Structure | SGC-7901 IC~50~ (µM) | HT-1080 IC~50~ (µM) | A549 IC~50~ (µM) | Tubulin Pol. IC~50~ (µM) |
---|---|---|---|---|---|
Triazolothiadiazine | 6i (3-CF~2~H, 6-phenyl) | 0.011 | 0.015 | 0.013 | 1.8 [3] |
CA-4 (Natural) | Combretastatin A-4 | 0.009 | 0.013 | 0.011 | 1.0 [9] |
Vinylogous CA-4 | (Z,E)-Butadiene linker | 0.022 | 0.038 | 0.041 | 2.7 [3] |
Stilbene analog | cis-Stilbene derivative | 0.045 | 0.067 | 0.053 | 3.5 [4] |
Imidazole-based | 2-Phenyl-1H-imidazole | 0.028 | 0.073 | 0.042 | 6.6 [1] [9] |
The scaffold's versatility extends beyond tubulin inhibition. Strategic modification at C3 with sulfamate groups yielded dual-targeting inhibitors (e.g., compound 16a) that simultaneously inhibit tubulin polymerization (IC~50~ = 6.6 µM) and steroid sulfatase (IC~50~ = 6.16 µM), demonstrating a polypharmacology profile unattainable with classical CA-4 analogs [9]. This multi-target engagement provides a mechanistic basis for observed potency against hormone-dependent cancer cell lines (MCF-7 IC~50~ = 0.87 µM), expanding the therapeutic scope beyond conventional vascular-disrupting applications [9].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0